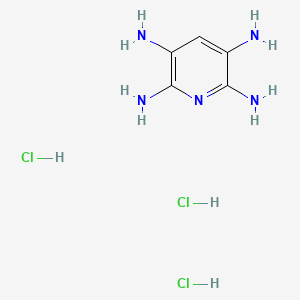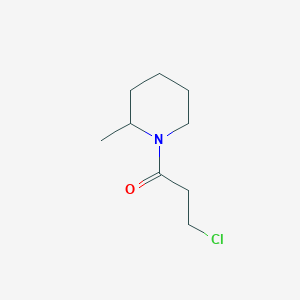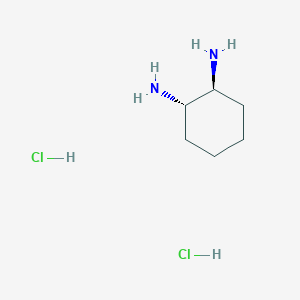
Pyridine-2,3,5,6-tetraamine trihydrochloride
Overview
Description
Pyridine-2,3,5,6-tetraamine trihydrochloride is a chemical compound with the molecular formula C5H17Cl3N4. It is also known as TPT or TPTCl and is used in various scientific research applications. This compound is synthesized using different methods and has various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization of Polybenzimidazoles
Pyridine-2,3,5,6-tetraamine trihydrochloride (Py-TAB) is used as an alternative monomer for synthesizing polybenzimidazoles (PBIs). Py-TAB monomers demonstrate superior solubility in low boiling solvents, overcoming processability issues associated with PBIs. These Py-PBIs display excellent thermal, mechanical, and oxidative stability, comparable or even superior to traditional PBIs. Their application is significant in developing high-performance materials with improved solubility and stability characteristics (Maity & Jana, 2013).
Novel Synthesis Routes for Pyridine Derivatives
In the synthesis of various pyridine derivatives, Py-TAB is used as a critical building block. For example, dihydropyrindines and tetrahydroquinolines can be synthesized through a one-pot, multi-step process involving Py-TAB. These syntheses are crucial in pharmaceutical chemistry and the development of complex natural products, showcasing the versatility of Py-TAB as a chemical precursor (Yehia et al., 2002).
Development of Polymer Electrolyte Membranes
Pyridine-bridged polybenzimidazoles synthesized from Py-TAB monomers find application in creating polymer electrolyte membranes. These membranes exhibit low water uptake and swelling due to the bulky nature of the Py-TAB monomer. They are crucial in developing durable and stable membranes for various industrial applications, demonstrating the material's adaptability and effectiveness (Maity & Jana, 2015).
properties
IUPAC Name |
pyridine-2,3,5,6-tetramine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.3ClH/c6-2-1-3(7)5(9)10-4(2)8;;;/h1H,6-7H2,(H4,8,9,10);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYBZLOUPUEYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)N)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(Butylthio)ethyl]amine hydrochloride](/img/structure/B3261864.png)



![[(2-Methoxyethyl)sulfamoyl]dimethylamine](/img/structure/B3261890.png)




